Flumioxazin

概述

描述

氟嘧啶唑是一种广谱除草剂,属于 N-苯基邻苯二甲酰亚胺类。它主要用于防治各种禾本科和阔叶杂草。 该化合物以其低水溶性和相对较高的挥发性而闻名,使其在各种农业环境中都非常有效 . 氟嘧啶唑特别以其抑制原卟啉原氧化酶的能力而著称,该酶对叶绿素和血红素的生物合成至关重要 .

准备方法

氟嘧啶唑的合成涉及多个步骤:

2-(5-氟-2-硝基苯氧基)乙酸甲酯的合成: 这是通过2,4-二氟硝基苯的硝化反应,然后与乙醇酸乙酯醚化实现的.

7-氟-2H-1,4-苯并恶嗪-3(4H)-酮的合成: 该中间体是通过一系列还原和环化反应得到的.

6-硝基-7-氟-2H-1,4-苯并恶嗪-3(4H)-酮的合成: 进一步的硝化和还原步骤导致了该化合物的形成.

6-氨基-7-氟-2H-1,4-苯并恶嗪-3(4H)-酮的合成: 这是通过催化氢化实现的.

氟嘧啶唑的最终合成: 最终产物是通过将上述中间体在特定条件下与3,4,5,6-四氢邻苯二甲酸酐反应得到的.

化学反应分析

科学研究应用

Chemical Properties and Mechanism of Action

Flumioxazin is classified as a light-dependent peroxidizing herbicide. Its mechanism involves the inhibition of protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, which generates reactive oxygen species when exposed to light. This results in cellular damage and ultimately plant death .

Agricultural Applications

This compound is widely used in various crops, including cotton, sweet potatoes, and onions. It can be applied pre-plant or post-directed to manage weed populations effectively.

Efficacy Studies

- Cotton : Research indicates that this compound applied at 71 g/ha does not adversely affect cotton yields when applied between 0 and 10 weeks before planting . The application method significantly influences injury levels in cotton plants, with more mature plants showing reduced susceptibility.

- Sweet Potatoes : this compound has been shown to be safe for use in sweet potatoes at registered rates, with no significant impact on yield or root quality observed in studies comparing it with other herbicides like S-metolachlor .

- Onions : A study demonstrated that applying reduced doses (20 g/ha) of this compound at the true first leaf stage of onion plants effectively controlled weeds without causing visible injury .

Toxicological Studies

This compound's safety profile has been evaluated through various toxicological studies. It has been shown to induce developmental toxicity in rats but is not considered relevant to humans due to species-specific differences in heme synthesis pathways .

Key Findings

- Developmental Toxicity : In rats, this compound exposure during gestation led to anemia and cardiac defects. However, these effects are not expected to translate to humans due to differences in the binding affinity of this compound to protoporphyrinogen oxidase between species .

- Acute Toxicity : The acute oral median lethal dose (LD50) for this compound exceeds 5000 mg/kg body weight in rats, indicating low acute toxicity .

Environmental Impact

This compound's environmental behavior has been studied extensively, revealing its degradation patterns and potential impact on non-target organisms.

Degradation Studies

- This compound exhibits variable degradation rates depending on environmental conditions. In sterilized aqueous solutions, its half-life ranged from approximately 17.5 days in sandy loam soil to about 20.9 hours under light exposure conditions .

- The primary degradates identified include tetrahydrophthalimido and other minor metabolites, which were monitored over extended periods .

Field Trials

- Pre-Plant Incorporation : In a series of field trials assessing the pre-plant incorporation of this compound in cotton cultivation, the results indicated no significant yield loss compared to untreated controls .

- Post-Directed Applications : Post-directed applications were evaluated for their efficacy against common weeds without causing significant injury to established crops like cotton and sweet potatoes .

作用机制

Flumioxazin exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition blocks the biosynthesis of chlorophyll and heme, leading to the accumulation of phototoxic porphyrins . These porphyrins cause cellular damage when exposed to light, resulting in the rapid death of the treated plants .

相似化合物的比较

氟嘧啶唑因其对原卟啉原氧化酶的特定抑制而成为除草剂中独一无二的。类似的化合物包括:

生物活性

Flumioxazin is a broad-spectrum herbicide widely used in agricultural practices for the control of various weeds. Its biological activity primarily stems from its ability to inhibit specific biochemical pathways in target plants, leading to their death. This article delves into the detailed biological activity of this compound, including its mechanisms of action, metabolic pathways, and effects on non-target organisms.

This compound exerts its herbicidal effects by inhibiting the biosynthesis of heme and chlorophyll. This inhibition results in the accumulation of phototoxic intermediates that disrupt normal cellular functions, ultimately leading to plant death. The compound acts on the protoporphyrinogen oxidase (PPO) enzyme, which is crucial for chlorophyll synthesis. By blocking this enzyme, this compound prevents plants from producing chlorophyll, resulting in a characteristic bleaching effect .

Metabolism and Residue Analysis

This compound undergoes extensive metabolism in mammals and plants. Studies have identified numerous metabolites resulting from its degradation, with significant differences observed in tissue distribution and residue levels between sexes in animal studies. For instance, tissue residue levels were highest in metabolic organs such as the liver and kidneys, with blood cells showing the highest concentration of this compound equivalents .

Table 1: Metabolic Pathways and Residue Levels

| Metabolite | Low Dose (ppb) | High Dose (ppb) | Repeated Dose (ppb) |

|---|---|---|---|

| Liver | 12.2 - 24.3 | 523 - 713 | Not specified |

| Kidney | 11.2 - 16.0 | 397 | Not specified |

| Blood Cells | 41.2 - 46.6 | 2175 - 2268 | Not specified |

The primary metabolic reactions include hydroxylation, cleavage of imide and amide linkages, and acetylation of amino groups .

Ecotoxicological Effects

This compound has been shown to affect soil microbial communities significantly. A study demonstrated that application of this compound reduced microbial biomass and enzyme activity in soil samples over time. The Principal Response Curves analysis indicated that while there was an initial decline in microbial parameters, some recovery was observed after a period .

Table 2: Soil Microbial Responses to this compound Application

| Parameter | Initial Effect | Recovery Period |

|---|---|---|

| Microbial Biomass (MBC) | Decrease | Partial Recovery |

| Soil Respiration | Increase | Full Recovery |

| Microbial Biomass Nitrogen (MBN) | No response | No response |

Case Studies

Case Study 1: Efficacy on Aquatic Weeds

A field study evaluated the effectiveness of this compound on controlling common duckweed and watermeal through foliar application. Results indicated significant reductions in weed biomass, demonstrating this compound's potential as an effective aquatic herbicide .

Case Study 2: Chronic Toxicity in Mammals

Research highlighted chronic exposure risks associated with this compound, particularly in mammalian species. The no observable adverse effect concentration (NOAEC) was determined to be 100 mg a.i./kg-diet, with reproductive organ abnormalities noted at higher concentrations .

属性

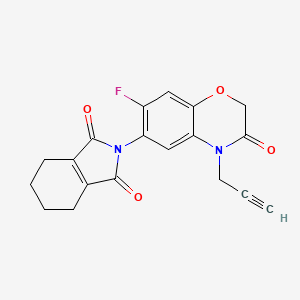

IUPAC Name |

2-(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O4/c1-2-7-21-15-9-14(13(20)8-16(15)26-10-17(21)23)22-18(24)11-5-3-4-6-12(11)19(22)25/h1,8-9H,3-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUWCSDKDDHKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=O)COC2=CC(=C(C=C21)N3C(=O)C4=C(C3=O)CCCC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032555 | |

| Record name | Flumioxazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flumioxazin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in common organic solvents, In water, 1.79 mg/l @ 25 °C, 1.79 mg/L @ 25 °C (exp) | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flumioxazin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.5136 g/ml @ 20 °C | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.41X10-6 mm Hg @ 25 °C | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mode of action: Herbicide, absorbed by foliage & germinating seedlings. Acts, in the presence of light & oxygen, by inducing massive accumulation of porphyrins, & enhancing peroxidation of membrane lipids, which leads to irreversible damage of the membrane function & structure of susceptible plants. | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light tan powdered solid, Yellow-brown powder, Yellow brown solid (technical); Light brown solid (end-use) | |

CAS No. |

103361-09-7 | |

| Record name | Flumioxazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103361-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumioxazin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103361097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumioxazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[7-fluoro-3,4-dihydro-3-oxo-4-(2-propyn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMIOXAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0PX7OGI22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flumioxazin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201-204 °C, 201 - 204 °C | |

| Record name | FLUMIOXAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flumioxazin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。